molecular formula C9H11NO2 B2423045 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1564780-99-9

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2423045
CAS No.: 1564780-99-9
M. Wt: 165.192
InChI Key: YIRDUCFXOPSMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyanide group and a carboxylic acid group. It is commonly used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Cyanation: The norbornene undergoes a cyanation reaction to introduce the cyanide group.

    Carboxylation: The resulting compound is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The compound can undergo substitution reactions where the cyanide or carboxylic acid groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a stable bicyclic structure with reactive functional groups, making it versatile for various applications.

Biological Activity

2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a cyano group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Structural Features : The bicyclic structure provides a rigid framework that may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with enzymes and receptors in biological systems. Preliminary studies suggest that compounds with similar structures can effectively bind to specific biological targets, potentially influencing metabolic pathways and cell signaling.

The exact mechanism of action for this compound remains under investigation, but it is hypothesized that the cyano and carboxylic acid groups play critical roles in mediating interactions with biological molecules. These interactions may lead to alterations in enzyme activity or receptor signaling, contributing to the compound's pharmacological effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli30
Streptococcus pyogenes10

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity in a dose-dependent manner, indicating its potential as a lead compound for further drug development.

EnzymeInhibition (%) at 100 μM
Lactate dehydrogenase75
Aldose reductase60
Cyclooxygenase50

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving bicyclic precursors. Derivatives of this compound are being explored for enhanced biological activity and specificity towards different biological targets.

Properties

IUPAC Name

2-cyanobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRDUCFXOPSMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.